4-(3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)morpholine
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Overview
Description
4-(3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)morpholine is a complex organic compound that features a brominated pyridine ring and a morpholine moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)morpholine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Formation of the Boronate Ester: The brominated pyridine is then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst to form the boronate ester.
Coupling with Morpholine: Finally, the boronate ester is coupled with morpholine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)morpholine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Coupling Reactions: The boronate ester moiety allows for Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides yield biaryl compounds, while substitution reactions with amines yield aminated derivatives.
Scientific Research Applications
4-(3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)morpholine has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and gastrointestinal disorders.
Organic Synthesis: Employed in the synthesis of complex organic molecules due to its reactivity and versatility.
Material Science: Used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)morpholine involves its interaction with specific molecular targets. The boronate ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester used in similar coupling reactions.
2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole: Another brominated boronate ester with applications in organic synthesis.
Uniqueness
4-(3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)morpholine is unique due to the presence of both a brominated pyridine ring and a morpholine moiety, which confer distinct reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C15H22BBrN2O3 |
---|---|
Molecular Weight |
369.1 g/mol |
IUPAC Name |
4-[3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine |
InChI |
InChI=1S/C15H22BBrN2O3/c1-14(2)15(3,4)22-16(21-14)11-9-12(17)13(18-10-11)19-5-7-20-8-6-19/h9-10H,5-8H2,1-4H3 |
InChI Key |
FBAYDWMKISRHRD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N3CCOCC3)Br |
Origin of Product |
United States |
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